Tocol acetate
Description
Structure
3D Structure
Properties
CAS No. |
6199-76-4 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3 |
InChI Key |
CBUJHSGSOYAVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Tocol Acetate
Chemical Synthesis Pathways for Tocol (B1682388) Acetate (B1210297) Production
The industrial production of tocol acetate predominantly relies on chemical synthesis, which offers high yields and efficiency. These methods typically involve the direct esterification of tocol or the condensation of its precursors.
Esterification Reactions for this compound Synthesis
The most common method for synthesizing this compound is the direct esterification of α-tocopherol with an acylating agent, typically acetic anhydride (B1165640). google.comnih.gov This reaction converts the reactive phenolic hydroxyl group of tocopherol into a more stable ester linkage. patsnap.com The process can be conducted with or without a catalyst. For instance, refluxing (all-rac)-α-tocopherol with an excess of acetic anhydride for several hours can yield the acetate form. google.com The esterification makes this compound less susceptible to oxidation compared to the free tocopherol. patsnap.com
Another approach involves the reaction of 2,3,5-trimethyl-hydroquinone (TMH) with phytol (B49457) or isophytol (B1199701) in the presence of an acid catalyst, followed by esterification with acetic anhydride to produce DL-alpha-tocopheryl acetate. google.com
Catalytic Approaches in this compound Synthesis
Various catalysts are employed to enhance the rate and yield of this compound synthesis. These can be broadly categorized as organic bases, and acid catalysts.
Organic bases such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are effective catalysts. google.commdpi.com The reaction of (all-rac)-α-tocopherol with acetic anhydride in the presence of pyridine can achieve a high yield (96%) at room temperature, though it may require a longer reaction time. google.com Microwave irradiation has been shown to significantly accelerate the pyridine-catalyzed reaction. google.com Immobilized DMAP on mesoporous silica (B1680970) (MCM-41) has also been demonstrated as an efficient and stable catalyst for the acetylation of α-tocopherol with acetic anhydride. researchgate.net
Acid catalysts, both organic and inorganic, are also utilized. These include p-toluenesulfonic acid and sulfuric acid. google.com Lewis acids can also catalyze the esterification. mdpi.com A combination of ortho-boric acid and oxalic acid has been used as a catalyst for the reaction of trimethylhydroquinone (B50269) with isophytol before the final esterification step. google.com Additionally, onion peel ash has been investigated as a green, solvent-free catalyst for the acetylation of alcohols using acetic anhydride, achieving good to excellent yields. researchgate.net
Table 1: Comparison of Catalytic Systems in this compound Synthesis
| Catalyst System | Acylating Agent | Substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyridine | Acetic Anhydride | (all-rac)-α-Tocopherol | Achieved 96% yield after three days at room temperature. google.com | google.com |
| Pyridine with Microwave | Acetic Anhydride | (all-rac)-α-Tocopherol | Reached 99% conversion within 20-30 minutes. google.com | google.com |
| Immobilized DMAP | Acetic Anhydride | α-Tocopherol | Demonstrated high efficiency and stability as a heterogeneous catalyst. researchgate.net | researchgate.net |
| Ortho-boric acid / Oxalic acid | Acetic Anhydride | Trimethylhydroquinone, Isophytol | Used in the initial condensation step, leading to high-yield tocopherol for subsequent esterification. google.com | google.com |
| Onion Peel Ash | Acetic Anhydride | Alcohols | A green, reusable catalyst providing good to excellent yields (76-96%) under solvent-free conditions. researchgate.net | researchgate.net |
Solvent Systems in this compound Chemical Synthesis
The choice of solvent is critical in the chemical synthesis of this compound, influencing reaction kinetics and product purity. Reactions can be performed in various organic solvents or under solvent-free conditions.
Aprotic non-polar organic solvents such as aliphatic hydrocarbons (e.g., hexane (B92381), heptane) and aromatic hydrocarbons (e.g., toluene (B28343), xylene) are commonly used. google.com Heptane (B126788) is a particularly preferred non-polar solvent. google.comgoogle.com The reaction can also be carried out in aprotic polar solvents like aliphatic and cyclic carbonates (e.g., ethylene (B1197577) carbonate, propylene (B89431) carbonate) and esters (e.g., ethyl acetate, n-butyl acetate). google.com Biphasic solvent systems, combining a non-polar solvent like heptane with a polar solvent like a cyclic carbonate, are also employed. google.com This allows for the catalyst to be contained within the polar phase, facilitating its recovery and reuse. google.com
Solvent-free systems offer a greener alternative. The reaction of α-tocopherol with acetic anhydride catalyzed by pyridine can be conducted without a solvent, yielding a high conversion rate of 99.4%. mdpi.com Similarly, using onion peel ash as a catalyst allows for the acetylation to proceed efficiently without any solvent. researchgate.net
Enzymatic Synthesis of this compound and its Derivatives
Enzymatic synthesis presents a green and highly selective alternative to chemical methods for producing this compound. This approach utilizes enzymes, typically lipases, as biocatalysts, which operate under milder reaction conditions and can offer high specificity. mdpi.com
Lipase-Mediated Transesterification for this compound Production
Lipases are the most widely used enzymes for the synthesis of vitamin E ester derivatives due to their ability to catalyze esterification and transesterification reactions. mdpi.com Common lipases include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa (CRL), and Rhizomucor miehei (RML). mdpi.com
The reaction typically involves the transesterification of a tocol with an acyl donor. Vinyl acetate is a frequently used acyl donor because it leads to an irreversible reaction, driving the equilibrium towards product formation. acs.org For example, Novozym 435 has been used to catalyze the transesterification of vinyl acetate with α-tocopherol. mdpi.com In one study, this reaction achieved a 60% conversion rate after 18 days. mdpi.com Using acetic anhydride as the acyl donor with CRL1 as the catalyst resulted in a 97% conversion rate. mdpi.com
These enzymatic reactions are often carried out in organic solvents like a mixture of 2-methyl-2-butanol (B152257) and n-hexane to overcome the high viscosity of vitamin E. mdpi.com However, solvent-free systems have also been developed, which can lead to even higher yields. For instance, the synthesis of α-tocopherol acetate in a solvent-free system reached a yield of 95%, compared to 85% in an organic solvent system. mdpi.com
Biocatalyst Optimization in Enzymatic this compound Synthesis
Optimizing the biocatalyst and reaction conditions is crucial for achieving high efficiency in enzymatic synthesis. Key areas of optimization include enzyme selection, immobilization, and reaction medium engineering.
Enzyme Selection and Immobilization: The choice of lipase (B570770) is critical, as different lipases exhibit varying levels of activity and selectivity. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is one of the most effective and widely studied biocatalysts for this transformation. mdpi.commdpi.com Immobilization not only facilitates enzyme recovery and reuse but can also enhance its stability and activity. mdpi.com For example, immobilizing lipase on supports like porous styrene-divinylbenzene beads can improve the synthesis of esters. mdpi.com
Reaction Medium and Conditions: The reaction medium significantly impacts enzyme performance. While organic solvents can help solubilize the highly viscous vitamin E, they can also affect enzyme activity. mdpi.com Studies have shown that a mixture of 2-methyl-2-butanol and n-hexane can be effective, with the conversion rate varying depending on the solvent ratio. mdpi.com Solvent-free systems are an attractive alternative, often resulting in higher yields and aligning with green chemistry principles. mdpi.commdpi.com Other parameters optimized include temperature, substrate molar ratio, and enzyme loading to maximize conversion. researchgate.netacs.org For example, in the synthesis of isoamyl acetate using Novozym 435, optimal conditions were found to be a temperature of 50°C and an enzyme dose of 2%. researchgate.net
Table 2: Research Findings in Enzymatic this compound Synthesis
| Lipase Source | Acyl Donor | Reaction System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | 2-methyl-2-butanol / n-hexane | 60% conversion rate after 18 days. mdpi.com | mdpi.com |
| Candida rugosa lipase (CRL1) | Acetic Anhydride | Not specified | 97% conversion rate was achieved. mdpi.com | mdpi.com |
| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | Solvent-free | Achieved a 95% yield, higher than the 85% yield in an organic solvent system. mdpi.com | mdpi.com |
| Candida rugosa lipase (CRL) | Vinyl Acetate | Buffer (pH 7.0) with DIPE co-solvent | Used for kinetic resolution of related ester intermediates. mdpi.com | mdpi.com |
Solvent-Free Systems in Enzymatic this compound Synthesis
The enzymatic synthesis of this compound, particularly α-tocopherol acetate, has gained significant attention as an alternative to traditional chemical methods. mdpi.com This approach is valued for its milder reaction conditions, simpler product separation, and environmental friendliness. mdpi.com A key development in this area is the use of solvent-free systems, where the acyl donor often serves as the reaction medium, eliminating the need for organic solvents. mdpi.comosti.gov
Research has shown that solvent-free enzymatic systems can achieve higher yields compared to those using organic solvents. For instance, a comparative study on the esterification of α-tocopherol catalyzed by a self-made immobilized lipase reported a conversion rate of 95% in a solvent-free system, compared to 85% in a petroleum ether solvent. mdpi.comresearchgate.net Similarly, high-efficiency expression of Candida rugosa lipase 1 (CRL1) in Pichia pastoris has been utilized to catalyze the esterification of α-tocopherol with acetic anhydride in a solvent-free environment, achieving a notable conversion rate of 97%. mdpi.comresearchgate.net
The choice of acyl donor is critical in these reactions. Acetic anhydride and vinyl acetate are commonly used for preparing tocopherol acetate. mdpi.com Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are frequently employed due to their stability and high catalytic activity in non-aqueous environments. mdpi.comcore.ac.ukfrontiersin.org The elimination of solvents not only simplifies the process but also aligns with the principles of green chemistry, offering a more sustainable route for producing this compound. frontiersin.orgmdpi.com
Research Findings in Enzymatic this compound Synthesis
| Enzyme | Acyl Donor | System Type | Conversion Rate / Yield | Reference |
|---|---|---|---|---|
| Self-made Immobilized Lipase | Not Specified | Solvent-Free | 95% | mdpi.comresearchgate.net |
| CRL1 (from Pichia pastoris) | Acetic Anhydride | Solvent-Free | 97% | mdpi.comresearchgate.net |
| Novozym 435 | Vinyl Acetate | Organic Solvent (n-hexane/2-methyl-2-butanol) | 60% | mdpi.comresearchgate.net |
| Self-made Immobilized Lipase | Not Specified | Organic Solvent (Petroleum Ether) | >85% | mdpi.comresearchgate.net |
Synthesis of this compound Derivatives for Research Applications
The basic structure of this compound is frequently modified to create derivatives with altered properties for various research purposes. These modifications can enhance stability, change solubility, or introduce new functionalities to investigate biological activities. mdpi.comresearchgate.net
Beyond the simple acetate ester, a variety of other α-tocopherol esters have been synthesized enzymatically for research. These derivatives often exhibit improved stability compared to the parent vitamin E. mdpi.com The synthesis typically involves the lipase-mediated acylation of α-tocopherol with different acyl donors. researchgate.net
Notable examples include:
α-Tocopherol Succinate (B1194679) : This derivative is widely researched for its biological properties. mdpi.com It can be synthesized using Novozym 435 to catalyze the reaction between α-tocopherol and succinic anhydride, achieving a conversion rate of 94.4%. mdpi.com
α-Tocopherol Ferulate : Synthesized via transesterification between ethyl ferulate and α-tocopherol, this derivative combines the functionalities of both parent molecules. mdpi.com Using Novozym 435 in a solvent-free system resulted in a 35.4% conversion rate, while using Candida rugosa lipase (CRL) in toluene yielded 72.3%. mdpi.com
Polyunsaturated Fatty Acid (PUFA) Esters : Esters of α-tocopherol with docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have been successfully prepared. mdpi.com These syntheses are catalyzed by enzymes like Lipozyme RM IM, introducing the bioactive fatty acid moiety to the tocopherol structure. mdpi.com
More complex structural modifications of the α-tocopherol molecule have led to the creation of novel derivatives with unique properties for specialized research applications. mdpi.comnih.gov These syntheses often involve multi-step chemical pathways.
Key examples of these novel derivatives include:
Ether-Linked Derivatives : To overcome the instability of the ester bond in compounds like α-tocopheryl succinate (α-TS), derivatives with a more stable ether linkage have been developed. mdpi.com An important example is α-tocopheryloxyacetic acid (α-TEA), which is synthesized by modifying the substituent at the C-6 position of the tocopherol chromanol ring. mdpi.comresearchgate.net Further analogs have been created by introducing alkyl substituents into the ether-linked acetic acid moiety. mdpi.com
PEGylated Derivatives : To improve water solubility and create potential nanocarriers, polyethylene (B3416737) glycol (PEG) has been attached to the α-tocopherol structure. nih.gov In one approach, a 1,2,3-triazole ring was used as a stable linker to attach α-tocopherol to PEG chains of varying lengths (e.g., PEG 300, 400, and 1000) through a click chemistry reaction. nih.gov
Carba-Analogs : To investigate the role of the heterocyclic oxygen atom in the antioxidant activity of vitamin E, carba-analogs have been synthesized. mdpi.com In these analogs, the oxygen atom at the O1 position of the chroman ring is replaced with a methylene (B1212753) (CH₂) group. mdpi.com The synthesis of all-rac-1-carba-α-tocopherol was achieved using a Wittig reaction. mdpi.com
Nitrogen-Containing Analogs : Novel N-tocopherol derivatives have been developed, such as a pyrrolopyridinol analogue of α-tocopherol synthesized from pyridoxine (B80251). rsc.org This synthetic route involves key steps like phase-transfer catalytic alkylation and intramolecular copper(I)-catalyzed amination, introducing a nitrogen-containing heterocyclic system in place of the original chromanol ring. rsc.org
Examples of Novel Alpha-Tocopherol (B171835) Derivatives
| Derivative Class | Specific Example | Key Structural Modification | Synthetic Highlight | Reference |
|---|---|---|---|---|
| Ether-Linked Analog | α-Tocopheryloxyacetic acid (α-TEA) | Ester linkage at C-6 replaced with a stable ether bond. | Modification at the C-6 position of the chroman ring. | mdpi.comresearchgate.net |
| PEGylated Derivative | α-TPGT1000 | Attachment of polyethylene glycol (PEG 1000) chain. | Use of a 1,2,3-triazole linker via click chemistry. | nih.gov |
| Carba-Analog | all-rac-1-carba-α-tocopherol | Replacement of the heterocyclic O1 atom with a CH₂ group. | Synthesized using a Wittig reaction. | mdpi.com |
| Nitrogen-Containing Analog | Pyrrolopyridinol Analogue | Replacement of the chromanol ring with a pyrrolopyridinol system. | Synthesized from pyridoxine via intramolecular amination. | rsc.org |
Molecular Mechanisms and Cellular Interactions of Tocol Acetate Preclinical Focus
Hydrolysis of Tocol (B1682388) Acetate (B1210297) by Esterases and Hydrolases
Tocol acetate is an esterified form of tocopherol, which renders it biologically inactive until the acetate group is cleaved. nih.gov This bioactivation is accomplished through hydrolysis, a process catalyzed by various esterase and hydrolase enzymes in different biological tissues. mdpi.commdpi.com The efficiency of this conversion is a critical determinant of the bioavailability of the active tocopherol molecule. nih.govplos.org
The hydrolysis of this compound in the gastrointestinal tract is significantly dependent on enzymes secreted by the pancreas. researchgate.net Preclinical studies have identified pancreatic carboxyl ester hydrolase (CEH), also known as cholesteryl ester hydrolase or bile salt-dependent lipase (B570770), as the primary enzyme responsible for this reaction. nih.govresearchgate.netmdpi.com In contrast, other pancreatic enzymes such as pancreatic lipase and pancreatic lipase-related protein 2 have been shown to be unable to hydrolyze tocopheryl acetate. nih.gov
The activity of CEH is dependent on the presence of bile acids, which are necessary for the formation of mixed micelles that solubilize the lipophilic this compound. researchgate.netnih.gov In vitro studies using porcine pancreatic juice demonstrated that the hydrolysis of α-tocopheryl acetate requires both pancreatic enzymes and bile acids. nih.gov The efficiency of this hydrolysis by CEH is significantly greater when this compound is incorporated into mixed micelles or liposomes compared to when it is in emulsions or food matrices. nih.gov Research on bovine cholesterol esterase revealed that the stereochemistry of α-tocopheryl acetate influences the kinetics of hydrolysis, with the enzyme showing different binding affinities and maximum reaction velocities (Vmax) for different stereoisomers. nih.gov
Table 1: Pancreatic Enzyme Activity on this compound
| Enzyme | Activity on this compound | Key Findings | Citations |
|---|---|---|---|
| Carboxyl Ester Hydrolase (CEH) | Active | Primary enzyme for hydrolysis in the small intestine. Activity is dependent on bile salts. | nih.govresearchgate.netmdpi.com |
| Pancreatic Lipase | Inactive | Shown to be unable to hydrolyze this compound in in vitro digestion models. | nih.gov |
| Pancreatic Lipase-Related Protein 2 | Inactive | Shown to be unable to hydrolyze this compound in in vitro digestion models. | nih.gov |
In addition to pancreatic enzymes, esterases located within the intestinal mucosa contribute to the hydrolysis of this compound. drugbank.com These enzymes are distributed along the intestinal tract and are capable of cleaving various dietary esters. nih.gov Studies in rats have shown that the small intestine can hydrolyze α-tocopheryl acetate almost completely, indicating robust esterase activity in this tissue. europa.eu The esterase activity in the small intestine is primarily derived from the mucosa itself. nih.gov This localized enzymatic action ensures that the inactive ester form is converted to the absorbable free tocopherol at the site of absorption. mdpi.comoup.com
When applied topically, this compound can be bioconverted to its active form, α-tocopherol, within the skin. europa.euresearchgate.net This hydrolysis occurs in the viable layers of the epidermis, while no significant metabolic activity is detected in the outermost layer, the stratum corneum. nih.goveuropa.eu The process is reported to be relatively slow; in one in vivo rat study, significant hydrolysis was observed only after five days of daily topical application, with about 5% of the acetate in the viable epidermis being converted to free vitamin E. nih.gov This suggests that this compound functions as a prodrug in dermal applications, slowly releasing the active tocopherol over time. nih.gov The peak for this metabolic conversion has been noted to occur between 6 and 12 hours after application. europa.eu
Cellular Uptake Mechanisms of this compound and its Metabolites
Following hydrolysis, the resulting tocopherol, along with any unhydrolyzed this compound, must cross the intestinal cell membrane to be absorbed. This process involves both protein-mediated transport and passive diffusion. drugbank.comnih.gov
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the human intestinal epithelium. core.ac.ukmdpi.com Studies using this model have provided significant insights into the uptake of this compound and its metabolites. Research has shown that the uptake of α-tocopheryl acetate by Caco-2 cells is surprisingly similar to that of free α-tocopherol, with dose-response data suggesting the involvement of protein-mediated transport processes for both compounds. nih.gov It was observed that Caco-2 cells can hydrolyze this compound either before absorption or intracellularly. nih.gov
Further research has identified specific transport proteins involved in the uptake of tocopherol (the primary metabolite of this compound). These include scavenger receptor class B type I (SR-BI), CD36, and Niemann-Pick C1-like protein 1 (NPC1L1). nih.govmdpi.com The ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG5/ABCG8, are also implicated in the cellular transport of vitamin E. drugbank.com For this transporter-dependent absorption to occur in Caco-2 cells, the presence of tocopherol within mixed micelle structures is a prerequisite. nih.gov
Table 2: Cellular Uptake Mechanisms in Caco-2 Cells
| Transport Mechanism | Compound(s) | Key Findings (Caco-2 Model) | Citations |
|---|---|---|---|
| Protein-Mediated Transport | This compound, Tocopherol | Uptake involves protein transporters. Dose-response plots are not linear. | nih.gov |
| Tocopherol | Specific transporters identified include SR-BI, CD36, and NPC1L1. Requires micellar solubilization. | nih.gov | |
| Passive Diffusion | This compound, Tocopherol | Considered a contributing pathway for the uptake of lipophilic molecules across the enterocyte membrane. | drugbank.comeuropa.eunih.gov |
Alongside protein-mediated pathways, passive diffusion is a recognized mechanism for the absorption of lipophilic molecules like vitamin E and its esters. drugbank.comeuropa.eu This process involves the movement of the substance across the lipid bilayer of the cell membrane, driven by a concentration gradient, without the aid of a transport protein. researchgate.net For many years, passive diffusion was believed to be the sole mechanism for vitamin E absorption. nih.gov While the discovery of specific transporters has shown the process to be more complex, passive diffusion remains a relevant pathway for the intestinal uptake of tocopherol and its esters into enterocytes. drugbank.comnih.gov The biophysical properties of tocopherol within a membrane, such as its lateral diffusion coefficient, have been studied in model systems like POPC liposomes, providing data on its mobility within a lipid environment. nih.gov
Micelle-Mediated Uptake of this compound
The absorption of this compound, a synthetic and more stable form of vitamin E, from the intestinal lumen is a complex process that relies heavily on its incorporation into mixed micelles. drugbank.comnih.gov These micelles, composed of phospholipids (B1166683) and bile acids, are crucial for solubilizing the lipophilic this compound and transporting it from the fat globules of digested food to the surface of the enterocytes for absorption. drugbank.com The efficiency of this compound uptake is significantly lower than that of other lipids, which may contribute to the relatively low bioavailability of vitamin E. drugbank.comnih.gov
Studies have shown that the composition of these micelles influences the bioaccessibility of this compound. For instance, mixed micelles formed from long-chain fatty acids demonstrate a greater solubilization capacity and enhance the conversion of this compound to its active form, tocopherol, compared to those formed from medium-chain triglycerides. mdpi.com The presence of phospholipids within the micelles can also impact uptake. mdpi.com Specifically, phosphatidylcholine has been shown to decrease the binding of mixed micelles to scavenger receptor extracellular loops, potentially reducing the efficiency of this compound absorption. mdpi.com
The intestinal cellular uptake of vitamin E from these mixed micelles occurs through two primary pathways: passive diffusion and receptor-mediated transport. drugbank.comnih.gov The latter involves several cellular transporters, including scavenger receptor class B type 1 (SR-BI), Niemann-Pick C1-like protein (NPC1L1), and ATP-binding cassette (ABC) transporters such as ABCA1, ABCG5, and ABCG8. drugbank.comnih.govmdpi.com The necessity of micellar structures for transporter-dependent absorption has been demonstrated in Caco-2 cell models, where the presence of biliary salt and oleic acid in the micelles was essential for the process. mdpi.com
Intracellular Hydrolysis of this compound Post-Uptake
Following its uptake into intestinal cells, this compound must be hydrolyzed to its biologically active form, tocopherol. This enzymatic conversion is a critical step for the subsequent metabolic processes and transport of vitamin E. europa.eu In vivo and in vitro studies have demonstrated that this hydrolysis is efficiently carried out by esterases present in the intestine. europa.eunih.gov
Research has identified cholesteryl ester hydrolase, also known as bile salt-dependent lipase, as the primary enzyme responsible for hydrolyzing this compound. mdpi.comnih.gov This enzyme's efficiency is significantly higher when this compound is incorporated into mixed micelles or liposomes compared to when it is in emulsions or the food matrix. nih.gov This finding further underscores the importance of micellar formation for the effective bioavailability of this compound. In contrast, other enzymes like pancreatic lipase and pancreatic lipase-related protein 2 have been shown to be incapable of hydrolyzing tocopheryl esters. mdpi.com
Studies using Caco-2 intestinal cells have confirmed that these cells can hydrolyze this compound and subsequently uptake the resulting tocopherol, but only when the this compound is delivered via mixed micelles. nih.govmdpi.com This highlights that the hydrolysis process is tightly linked to the uptake mechanism. Furthermore, research in broiler chickens has suggested that the hydrolysis of tocopheryl acetate can be a rate-limiting step in its bioavailability, especially at higher doses where the hydrolytic capacity may become saturated. plos.org In skin, the hydrolysis of topically applied d3-α-tocopheryl acetate has also been observed, with the rate of conversion to d3-α-tocopherol being influenced by factors such as UVB irradiation. cir-safety.org
Cellular Uptake of this compound in Specific Cell Models (e.g., placental barrier cell models)
The transport of this compound across cellular barriers, such as the placenta, is a critical area of research, particularly for understanding nutrient delivery to the fetus. In vitro models using human choriocarcinoma-derived BeWo cells are commonly employed to study the transcellular transport of various compounds across the placental barrier. nih.gov These cells can form polarized monolayers that mimic the in vivo structure and are useful for investigating transport mechanisms. nih.gov
Studies using BeWo cells have investigated the uptake and transport of various nanoparticles, providing insights that can be relevant to the transport of lipid-soluble molecules like this compound. For instance, research on pullulan acetate nanoparticles in a BeWo b30 placental barrier model showed that these nanoparticles could cross the cell monolayer. nih.gov The primary mechanisms for internalization were identified as caveolae-mediated endocytosis and pinocytosis. nih.govmdpi.com This suggests that endocytic pathways may play a role in the placental transport of larger molecules and potentially lipid-based carriers containing this compound.
The surface properties of nanoparticles, such as charge and coating, have been shown to influence their interaction with and transport across the placental barrier model. nih.govresearchgate.net This highlights the complexity of transport mechanisms at the placental interface. While direct studies on this compound uptake in these specific placental models are less common in the provided search results, the research on related compounds and delivery systems provides a framework for understanding the potential pathways. For instance, the transport of the hydrophilic drug emtricitabine (B123318) across the placenta involves multiple transporters, including equilibrative and concentrative nucleoside transporters (ENTs and CNTs) and organic cation transporters (OCTs). asm.org This indicates that specific transporter proteins are key mediators of nutrient and drug passage, a principle that likely extends to lipid-soluble vitamins.
This compound Influence on Biomolecular Pathways (In Vitro and Animal Models)
Interaction with Enzymes and Protein Activity
Once hydrolyzed to α-tocopherol, the active form of vitamin E can influence the activity of various enzymes and proteins, playing a role in cellular signaling and function. drugbank.comnih.gov One of the well-documented effects is the inhibition of protein kinase C (PKC) activity. drugbank.comnih.govdrugbank.com PKC is involved in processes like cell proliferation and differentiation, and its inhibition by α-tocopherol has been observed in smooth muscle cells, human platelets, and monocytes. drugbank.comnih.gov This inhibition is partly attributed to the attenuation of membrane-derived diacylglycerol generation, a lipid that facilitates PKC translocation and activation. drugbank.com
Beyond PKC, α-tocopherol has been shown to upregulate the expression of cytosolic phospholipase A2 and cyclooxygenase-1 (COX-1). drugbank.comnih.govdrugbank.com These enzymes are crucial in the arachidonic acid cascade, leading to the enhanced release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. drugbank.comnih.gov Conversely, some vitamin E analogs, such as α-tocopheryl succinate (B1194679), have been found to reduce prostaglandin (B15479496) E2 (PGE2) production by potentially competing with arachidonic acid for interaction with COX proteins. oup.com
Furthermore, vitamin E enrichment in endothelial cells can downregulate the expression of intercellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby reducing the adhesion of blood cells to the endothelium. drugbank.comnih.govdrugbank.com A metabolite of vitamin E, known as vitamin E quinone or alpha-tocopheryl quinone (TQ), acts as a potent anticoagulant by inhibiting vitamin K-dependent carboxylase, a key enzyme in the coagulation cascade. drugbank.com Preclinical reports also highlight that various forms of vitamin E can modulate signaling pathways such as MAPK, PI3K/Akt/mTOR, and JAK/STAT. mdpi.com
Modulation of Lipid Synthesis and Metabolism
This compound, through its conversion to tocopherol and the release of acetate, can influence lipid synthesis and metabolism. Acetate itself serves as a precursor for acetyl-CoA, a central metabolite that is essential for both energy production through the tricarboxylic acid (TCA) cycle and for anabolic processes like lipid synthesis. nih.govresearchgate.net Supplementation with acetate has been shown to increase intracellular acetyl-CoA levels, which can promote lipid synthesis. researchgate.net
In various cell and animal models, acetate has demonstrated diverse effects on lipid metabolism. In rabbit liver, acetate was found to reduce triglyceride content by inhibiting fatty acid synthesis and enhancing fatty acid oxidation and lipid output. nih.gov In adipose tissue, acetate administration was associated with inhibited lipid accumulation and promoted lipolysis and fatty acid oxidation. nih.gov The signaling pathways involved in these processes include the activation of AMP-activated protein kinase (AMPK) and extracellular-signal-regulated kinase (ERK) 1/2. nih.gov
In hypoxic conditions, acetate has been shown to predominantly activate lipogenic genes such as ACACA and FASN in HepG2 cells, promoting de novo lipid synthesis through epigenetic mechanisms involving histone acetylation. researchgate.net Conversely, studies have also shown that inhibitors of endogenous fatty acid synthesis can decrease the biosynthesis of esterified lipids, and this effect can be reversed by oleic acid, highlighting the importance of fatty acid availability in regulating lipid synthesis and related processes like apolipoprotein B-100 secretion. ahajournals.org The modulation of lipid metabolism by different forms of vitamin E, including tocotrienols and tocopherols (B72186), has also been observed to improve lipid profiles in animal models of hyperlipidemia. mdpi.com
Effects on Membrane Stability and Organization
The interaction of the active form of this compound, α-tocopherol, with cellular membranes is crucial for its biological functions, including its role as a lipid-soluble antioxidant. nih.gov α-tocopherol integrates into the phospholipid bilayer of cell membranes, which allows it to control lipid oxidation at the site of initiation. nih.gov It is particularly effective at protecting polyunsaturated fatty acids within membrane phospholipids from damage by reactive oxygen species. drugbank.comnih.gov
Studies have shown that α-tocopherol can influence the physical properties of membranes. In the liquid-crystalline state, which is the predominant state of lipids in biological membranes, the presence of α-tocopherol decreases the motional freedom of the lipid fatty acyl chains, leading to increased membrane rigidity. researchgate.net This effect on membrane fluidity and integrity is an important aspect of its function. nih.gov By scavenging lipid peroxyl radicals, α-tocopherol helps to prevent membrane lipid peroxidation, thereby maintaining membrane stability. researchgate.net
In contrast, the acetylated form, this compound, has been shown to have very little effect on the physical properties of bilayers, such as acyl chain order. researchgate.net This underscores the necessity of its hydrolysis to tocopherol for it to exert its effects within the membrane. The location of α-tocopherol within the membrane, specifically at the hydrophobic-hydrophilic interface, is critical for its ability to reduce reactive oxygen species and lipid radicals. acs.org The diversity of lipids within a membrane can also influence the precise location and, consequently, the antioxidant activity of vitamin E. acs.org
Interactive Data Table: Effects of this compound and its Metabolites on Cellular Processes
| Compound | Cellular Process | Model System | Observed Effect | Reference(s) |
| This compound | Micelle-Mediated Uptake | In vitro digestion models, Caco-2 cells | Requires micellar solubilization for efficient uptake; uptake is less efficient than other lipids. | drugbank.comnih.govmdpi.com |
| This compound | Intracellular Hydrolysis | Intestinal cells (in vitro/in vivo), skin | Hydrolyzed to tocopherol by cholesteryl ester hydrolase; this is a rate-limiting step. | mdpi.comnih.govplos.org |
| α-Tocopherol | Enzyme Activity | Smooth muscle cells, platelets, monocytes | Inhibits Protein Kinase C (PKC) activity. | drugbank.comnih.govdrugbank.com |
| α-Tocopherol | Enzyme Activity | Endothelial cells | Upregulates cytosolic phospholipase A2 and cyclooxygenase-1 (COX-1). | drugbank.comnih.govdrugbank.com |
| Acetate | Lipid Synthesis | HepG2 cells (hypoxia) | Promotes de novo lipid synthesis by activating lipogenic genes. | researchgate.net |
| Acetate | Lipid Metabolism | Rabbit liver and adipose tissue | Reduces triglyceride content by inhibiting fatty acid synthesis and promoting oxidation. | nih.gov |
| α-Tocopherol | Membrane Stability | Model membranes | Decreases motional freedom of lipid acyl chains, increasing membrane rigidity. | researchgate.net |
Role of Van der Waals Interactions in Enzyme-Tocol Acetate Binding
Van der Waals interactions, while individually weak, collectively play a significant role in the binding and stabilization of this compound within the active sites of various enzymes. These non-specific, distance-dependent interactions occur between the hydrophobic regions of this compound and nonpolar amino acid residues lining the enzyme's binding pocket. Preclinical research, primarily utilizing in silico molecular docking and dynamics simulations, has provided valuable insights into the nature and importance of these interactions.
The lipophilic character of this compound, conferred by its long phytyl tail, is a key determinant in its interaction with enzymes. This hydrophobicity drives the molecule to seek out and favorably interact with nonpolar environments, such as the hydrophobic pockets often found in the active sites of enzymes like lipases and cyclooxygenases. nih.govacs.org These pockets provide a complementary environment for the nonpolar side chain of this compound, leading to a multitude of Van der Waals contacts.
It is important to note that while Van der Waals interactions are crucial, they are often part of a larger network of interactions that may include hydrogen bonds and electrostatic interactions, depending on the specific enzyme and the conformation of the binding pocket. nih.govelifesciences.org However, for a molecule with the extensive nonpolar surface area of this compound, the cumulative effect of Van der Waals forces is a predominant factor in its molecular recognition and binding by enzymes in a preclinical context. nih.govacs.org
Table 1: Amino Acid Residues Involved in Van der Waals Interactions with this compound in Preclinical Enzyme Models
| Enzyme/Protein Model | Interacting Amino Acid Residues (via Van der Waals forces) | Research Focus |
| Lipase | Ala 279, Ala 282, Glu 188, Leu 140, Thr 138, Thr 40 nih.gov | Biotransformation of α-tocopherol esters nih.gov |
| Polyketide Cyclase SnoaL | Phe 15, Leu 51, Trp 54, Phe 59, Phe 125, Leu 129, Val 91, Val 92 nih.gov | Ligand binding in a predominantly hydrophobic pocket nih.gov |
| D-alanyl-D-alanine ligase (Ddl) | Leu 145 (with the methyl group of acetate) elifesciences.org | Inhibition mechanism by acetate elifesciences.org |
Metabolism and Biotransformation Pathways of Tocol Acetate Preclinical Investigations
In Vivo Metabolism of Tocol (B1682388) Acetate (B1210297) in Animal Models
The metabolism of tocol acetate begins with the enzymatic cleavage of its ester bond, a critical step for its absorption and subsequent distribution. Studies in animal models indicate that this bioconversion is a key determinant of its bioavailability. Tocopheryl acetate must be hydrolyzed in the intestines by esterases before it can be absorbed. plos.org Research in broilers suggests this hydrolysis step can be rate-limiting and is strongly dose-dependent. plos.org
Following absorption, the liver plays a central role in the metabolism of the resulting alpha-tocopherol (B171835). nih.govnih.gov In rabbits administered radiolabeled 14C-alpha-tocopherol acetate, the label was recovered in plasma and lipoproteins, with subsequent uptake by the liver. nih.govemnuvens.com.br The primary hepatic metabolism of alpha-tocopherol involves a process initiated by cytochrome P450-dependent ω-hydroxylation of the aliphatic side-chain, forming metabolites such as 13'-hydroxychromanol (13'-OH). nih.govnih.gov This is followed by peroxisomal ω-oxidation, which generates 13'-carboxychromanol (13'-COOH). nih.gov
Subsequent catabolism occurs through a series of five consecutive β-oxidation reactions that shorten the metabolite side-chains, ultimately leading to the formation of terminal metabolites like (2′-carboxyethyl)-6-hydroxychromans (CEHCs), which are then excreted. nih.gov Studies using deuterated tocopheryl acetate have confirmed that different forms of vitamin E are metabolized at different rates, with non-alpha-tocopherol forms being more extensively catabolized than alpha-tocopherol. nih.gov
Table 1: Summary of Key Findings in Hepatic Metabolism of this compound in Animal Models
| Animal Model | Compound Administered | Key Findings | Reference(s) |
|---|---|---|---|
| Rabbits | 14C-alpha-tocopherol acetate | Monitored radiolabel in lipoproteins and plasma; confirmed liver uptake. | nih.gov, emnuvens.com.br |
The conversion of this compound to its biologically active form, alpha-tocopherol, is not limited to the gut and liver but also occurs in other tissues. Studies focusing on the skin have provided direct evidence for this local bioconversion. In hairless mice, topically applied alpha-tocopheryl acetate was absorbed into the skin and hydrolyzed to free alpha-tocopherol. nih.govscconline.org This process is catalyzed by endogenous skin enzymes, such as esterases. mattek.com
Interestingly, research indicates that exposure to UV-B irradiation enhances both the absorption of alpha-tocopheryl acetate and its conversion to free alpha-tocopherol in the skin of hairless mice. nih.govresearchgate.net This suggests a localized mechanism for activating the provitamin in tissues where its antioxidant properties are most needed.
Table 2: Research Findings on this compound Bioconversion in Tissues
| Animal Model | Tissue Studied | Key Observation | Influencing Factors | Reference(s) |
|---|---|---|---|---|
| Hairless Mice | Skin | Topical alpha-tocopheryl acetate is absorbed and converted to free alpha-tocopherol. | UV-B irradiation enhances absorption and bioconversion. | nih.gov, researchgate.net, scconline.org |
Acetate Metabolism Pathways and Interconnections
The acetate molecule cleaved from this compound enters the body's general metabolic pool. Acetate is a key two-carbon intermediate that can be generated from various sources, including the end product of glycolysis, pyruvate. wustl.eduresearchgate.net It serves as a crucial precursor for biosynthesis and as an energy substrate.
The acetate pathway, also known as the polyketide pathway, is a fundamental biosynthetic route for the production of fatty acids and polyketides. wikipedia.orgsips.org.in This pathway begins with acetyl-CoA, which can be formed from acetate by the enzyme acetyl-CoA synthetase. researchgate.netnih.gov The process involves the stepwise condensation of two-carbon units, typically derived from malonyl-CoA (which is itself formed from acetyl-CoA), to build increasingly longer carbon chains. wikipedia.orgsips.org.in This pathway is essential for creating vital cellular components, including membrane lipids and a wide range of secondary metabolites. wikipedia.orgslideshare.net
Under certain conditions, such as an excess of a growth substrate like glucose, cells may incompletely oxidize it even when oxygen is present. wikipedia.org This phenomenon, known as overflow metabolism, results in the production and excretion of metabolites like acetate. frontiersin.orgnih.govelifesciences.org In organisms like Escherichia coli, overflow metabolism is understood to result from an imbalance between the rate of acetyl-CoA production from glycolysis and the capacity of the tricarboxylic acid (TCA) cycle to assimilate it. nih.govelifesciences.org This leads to the conversion of excess acetyl-CoA into acetate. researchgate.net In mammals, acetate can be quantitatively generated from pyruvate, particularly during hyperactive glucose metabolism or under conditions of energy stress. wustl.eduelifesciences.org
Cells can take up extracellular acetate and incorporate it into their metabolic pathways. researchgate.net In the brain, for instance, acetate is preferentially taken up by astrocytes through a process mediated by monocarboxylate transporters. researchgate.netnih.gov Once inside the cell, the enzyme acetyl-CoA synthetase efficiently converts acetate into acetyl-CoA. researchgate.netnih.gov This acetyl-CoA can then enter the TCA cycle by condensing with oxaloacetate to form citrate, contributing to cellular energy production. nih.govresearchgate.net The carbon from labeled acetate can be traced into various intracellular metabolites, including the amino acids glutamate (B1630785) and glutamine, demonstrating its integration into central carbon metabolism. nih.govresearchgate.net
Comparative Metabolism of this compound and Other Tocopherol Esters
Comparative studies in several animal models and in vitro systems have been conducted to elucidate these differences, primarily focusing on how tocopheryl acetate's metabolic profile compares to that of other esters like tocopheryl succinate (B1194679), tocopheryl nicotinate (B505614), and tocopheryl phosphate (B84403).
Findings from In Vivo Animal Models
Preclinical studies in sheep, broilers, and swine have provided direct comparisons of the bioavailability and metabolism of different tocopherol esters.
In a study involving sheep, the bioavailability of dl-α-tocopherol acetate (TA) was compared with that of dl-α-tocopherol nicotinate (TN). The results indicated that the availability of TA was significantly greater than that of TN, as reflected by higher plasma and tissue concentrations of α-tocopherol following administration. avma.orgnih.gov This suggests that the hydrolysis of the acetate ester in the gastrointestinal tract of sheep is more efficient than that of the nicotinate ester. avma.org
| Parameter | dl-α-tocopherol acetate (TA) | dl-α-tocopherol nicotinate (TN) | Significance |
| Plasma α-tocopherol | Higher concentration curve | Lower concentration curve | P < 0.05 |
| Tissue α-tocopherol | Greater concentrations | Lower concentrations | P < 0.05 |
Data derived from a comparative study in sheep. nih.gov
A feeding experiment in broilers investigated the differences in bioavailability between all-rac-α-tocopherol acetate and all-rac-α-tocopherol succinate. The study found that the apparent absorption coefficient for the succinate ester was significantly lower than that of the acetate ester. researchgate.net Consequently, α-tocopherol concentrations in plasma, breast muscle, liver, and adipose tissue were lower in the broilers fed the succinate form. In vitro tests within the same study demonstrated a higher capacity of pancreatic carboxyl ester hydrolase to hydrolyze α-tocopherol acetate compared to the succinate ester, providing a potential enzymatic basis for the observed in vivo differences. researchgate.net
| Parameter | all-rac-α-tocopherol acetate | all-rac-α-tocopherol succinate |
| Mean Apparent Absorption Coefficient | 70.8 ± 5.6 | 58.0 ± 5.4 |
| Relative Efficiency of Utilization | 100% | 69-76% |
| In Vitro Hydrolysis by Pancreatic CEH | Higher capacity | Lower capacity |
Data from a comparative feeding experiment in broilers. researchgate.net
Research in swine compared the bioavailability of water-soluble all-rac α-tocopheryl phosphate (TP) with the fat-soluble all-rac α-tocopheryl acetate (TAc). Pharmacokinetic analysis revealed that while TP appeared in the plasma more rapidly than T from TAc, the subsequent conversion of TP to active tocopherol was slower. nih.gov The appearance rate of tocopherol from TAc was faster than the appearance of tocopherol from TP. nih.gov However, the elimination rate of tocopherol derived from TP was slower than that from TAc. Ultimately, the total area under the curve for the resulting α-tocopherol was comparable between the two esters, suggesting that TP is an equally effective precursor to circulating tocopherol as TAc in swine. nih.govoup.com
| Pharmacokinetic Parameter (in Plasma) | T from TAc | TP | T from TP | Significance (vs TAc) |
| Appearance Rate (h⁻¹) | 0.040 ± 0.014 | 0.119 ± 0.058 | 0.026 ± 0.009 | P = 0.01 (TP) / P = 0.01 (T from TP) |
| Elimination Rate (h⁻¹) | 0.438 ± 0.160 | 0.396 ± 0.098 | 0.220 ± 0.062 | P = 0.51 (TP) / P = 0.00 (T from TP) |
| Relative Area Under the Curve | 100% | 34.5% | 107.3% | N/A |
Pharmacokinetic data from a comparative study in swine. nih.gov
Findings from In Vitro Models
In vitro models, such as the human enterocyte-like Caco-2 cell line, have been used to compare the absorption and metabolism of different tocopherol esters at a cellular level. A study comparing α-tocopherol, α-tocopherol acetate (TAC), and α-tocopheryl polyethylene (B3416737) glycol succinate 1000 (TPGS) found significant differences in their processing by Caco-2 cells. nih.gov
The results showed that the amount of tocopherol secreted at the basolateral pole (representing entry into circulation) was highest when provided as free tocopherol. Secretion was intermediate when provided as TAC and significantly lower with the TPGS form. nih.govnih.gov This indicates that even at the cellular level, the efficiency of hydrolysis and subsequent transport varies between different ester forms. The study confirmed that TAC is partially hydrolyzed at the apical side of the Caco-2 cells, a process compatible with the presence of brush border esterases. nih.gov
| Vitamin E Form (in apical micelles) | Relative Basolateral Secretion | Significance (vs Free Tocopherol) |
| Free α-tocopherol | Highest (1.45%) | N/A |
| α-tocopherol acetate (TAC) | Intermediate (0.99%) | p < 0.001 |
| α-tocopheryl polyethylene glycol succinate (TPGS) | Lowest (0.15%) | p < 0.0001 |
Data from an in vitro study using Caco-2 TC7 intestinal cells. nih.govnih.gov
Gene Expression and Transcriptional Regulation by Tocol Acetate Preclinical and in Vitro Studies
Modulation of Hepatic Xenobiotic Pathways by Tocol (B1682388) Acetate (B1210297) Supplementation
The liver is central to metabolizing and eliminating foreign compounds (xenobiotics), a process organized into three phases. Tocol acetate supplementation has been shown to coordinately regulate the genes responsible for these pathways. nih.govnih.gov In a preclinical study, mice were fed diets supplemented with all-rac-α-tocopheryl acetate, leading to an approximately eightfold increase in hepatic α-tocopherol concentrations. nih.gov This elevation triggered significant changes in the gene expression of enzymes and transporters across all three phases of xenobiotic metabolism. nih.govnih.gov
Phase I of xenobiotic metabolism involves the modification of compounds, often through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Supplementation with α-tocopheryl acetate in mice led to a marked increase in the gene expression of key Phase I enzymes. nih.gov Specifically, the expression of P450 oxidoreductase increased by 1.6-fold, while cytochrome P450 3a11 (Cyp3a11) expression saw a 4.0-fold increase. nih.gov Other studies support this, showing that α-tocopherol can induce CYP3A and CYP2B enzymes. researchgate.net This regulation may be linked to the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a role in sensing foreign substances and upregulating their metabolism. nih.govnih.gov
However, the effect of tocopherols (B72186) on CYP gene expression can vary depending on the model system. While some studies in mice show clear upregulation, other research using Fisher 344 rats or hepatocellular liver carcinoma cells (HepG2) found no significant changes in liver CYP mRNA levels following supplementation with RRR-α-tocopheryl acetate. mdpi.com
Phase II metabolism involves the conjugation of the modified compounds from Phase I with endogenous molecules to increase their water solubility and facilitate their excretion. mdpi.com The same preclinical study that demonstrated effects on Phase I enzymes also found a significant upregulation of Phase II genes. nih.gov The gene expression of sulfotransferase 2a increased dramatically by 10.8-fold, and glutathione (B108866) S-transferase mu 3 saw a 1.9-fold increase in mice supplemented with α-tocopheryl acetate. nih.gov
Interestingly, while gene expression for some glutathione S-transferases (GSTs) is increased, other research focusing on enzyme activity shows an inhibitory effect. Studies have demonstrated that RRR-alpha-tocopherol acetate can non-competitively inhibit the activity of the human glutathione S-transferase P1-1 (GST P1-1) enzyme. nih.gov Similarly, other tocopherol esters have been found to inhibit glutathione S-transferase omega 1-1 (hGSTO1-1). nih.govresearchgate.net This highlights the complex regulatory role of tocopherols, which can upregulate the expression of certain metabolic genes while simultaneously inhibiting the activity of specific enzymes.
Phase III of detoxification involves the transport of conjugated metabolites out of the cell for elimination, often into the bile or urine. nih.gov This process is mediated by efflux transporters like those from the ATP-binding cassette (ABC) family. mdpi.com In mice supplemented with α-tocopheryl acetate, the gene expression of the Phase III biliary transporter Abcb1a, also known as multidrug resistance protein 1 (MDR1), was found to have doubled. nih.govnih.gov This transporter is a P-glycoprotein that actively pumps a wide range of xenobiotics out of cells, playing a critical role in detoxification and influencing the bioavailability of many drugs. nih.gov
Interactive Table: Modulation of Hepatic Xenobiotic Pathway Genes by α-Tocopheryl Acetate
| Phase | Gene | Function | Fold Change in Expression | Reference |
| Phase I | P450 oxidoreductase | Electron donor to CYP450 enzymes | 1.6 | nih.gov |
| Phase I | Cytochrome P450 3a11 | Xenobiotic oxidation | 4.0 | nih.gov |
| Phase II | Sulfotransferase 2a | Conjugation with sulfate (B86663) group | 10.8 | nih.gov |
| Phase II | Glutathione S-transferase mu 3 | Conjugation with glutathione | 1.9 | nih.gov |
| Phase III | Abcb1a (MDR1) | Biliary efflux transporter | 2.0 | nih.gov |
This compound Influence on Specific Gene Clusters
Beyond the coordinated regulation of hepatic detoxification pathways, this compound and its active form, α-tocopherol, have been shown to modulate distinct clusters of genes involved in fundamental cellular processes. These include the intricate networks governing lipid homeostasis and the complex signaling cascades that control cell growth and division. nih.govnih.gov
This compound has a significant impact on genes that regulate lipid status. In cultured hepatocytes, treatment with RRR-α-tocopherol resulted in a specific and significant reduction in the expression levels of 17 genes that are central to lipid regulation. nih.gov Many of these genes are key enzymes in the cholesterol biosynthetic pathway. nih.gov The expression of CD36, a scavenger receptor involved in lipid uptake, is also modulated by tocopherols. nih.govmdpi.com Furthermore, α-tocopherol has been found to downregulate microRNA-122a, a key regulator of lipid metabolism in the liver. mdpi.com
Studies using α-tocopheryl phosphate (B84403), a water-soluble derivative, have shown that it can transcriptionally activate a set of genes in preadipocytes—including TRB3, SESN2, and INSIG1—that may help prevent fat accumulation in these cells. researchgate.net In contrast, in fully differentiated adipocytes, the same compound was found to inhibit these genes, potentially facilitating fat uptake and storage. researchgate.net
Research has identified a group of genes implicated in cell signaling and cell cycle control that are sensitive to tocopherols. nih.gov Among these, the transcription of genes that act as cell cycle inhibitors, such as p27, and anti-apoptotic genes like Bcl2, is upregulated. nih.gov Conversely, genes that promote cell cycle progression, such as cyclin D1 and cyclin E, are downregulated. nih.gov Other regulated genes in this cluster include PPAR-gamma, the cell death receptor CD95 (APO-1/Fas ligand), and 5α-steroid reductase type 1. nih.gov In ex vivo experiments using cord blood CD34+ cells, alpha tocopherol acetate was observed to promote cell cycle arrest by causing an accumulation of cells in the G0 phase. mdpi.com
Interactive Table: this compound's Influence on Specific Gene Clusters
| Functional Cluster | Gene/Target | Effect of this compound/Metabolites | Reference |
| Lipid Metabolism | Cholesterol Biosynthesis Genes | Downregulated | nih.gov |
| Lipid Metabolism | CD36 | Modulated | nih.govmdpi.com |
| Lipid Metabolism | microRNA-122a | Downregulated | mdpi.com |
| Lipid Metabolism | TRB3, SESN2, INSIG1 (in preadipocytes) | Upregulated | researchgate.net |
| Cell Cycle | p27 | Upregulated | nih.gov |
| Cell Cycle | Cyclin D1, Cyclin E | Downregulated | nih.gov |
| Cell Signaling/Apoptosis | Bcl2 | Upregulated | nih.gov |
| Cell Signaling/Apoptosis | CD95 (Fas ligand) | Downregulated | nih.gov |
| Cell Signaling | PPAR-gamma | Downregulated | nih.gov |
Differential Gene Expression in Response to this compound Stereoisomers
Preclinical and in vitro studies have been conducted to determine whether the different stereoisomers of this compound, primarily the natural form RRR-α-tocopheryl acetate and the synthetic mixture all-rac-α-tocopheryl acetate, elicit differential effects on gene expression. This compound is hydrolyzed within the cell to α-tocopherol, which is the biologically active molecule that modulates gene expression.
For instance, the expression of cytochrome P450 20A1 (CYP20A1), one of the genes with detectable mRNA levels in these cells, was shown to be dose-dependently up-regulated by both stereoisomeric forms of tocopheryl acetate, with no significant difference in the potency between the RRR- and all-rac- forms. taylorfrancis.com This suggests that, at the cellular level in this model system, the transcriptional responses are not dependent on the stereochemistry of the phytyl tail of the α-tocopherol molecule.
While direct comparative in vitro studies on a broad range of genes are limited, research on α-tocopherol has identified numerous genes that are responsive to its presence. These genes are involved in a wide array of biological processes. Given the equivalent transcriptional activity observed between the stereoisomers in HepG2 cells, it is plausible that these genes are regulated similarly by both RRR- and all-rac-α-tocopheryl acetate following its conversion to α-tocopherol.
Below is a table of genes known to be regulated by α-tocopherol, categorized by their primary function.
| Functional Category | Gene | Protein Name | Observed Regulation |
|---|---|---|---|
| Uptake and Metabolism | TTPA | α-tocopherol transfer protein | Up-regulated |
| CYP3A4 | Cytochrome P450 3A4 | Up-regulated | |
| Lipid Uptake & Atherosclerosis | CD36 | CD36 Molecule (Thrombospondin Receptor) | Down-regulated |
| SCARB1 | Scavenger Receptor Class B Member 1 (SR-BI) | Down-regulated | |
| Extracellular Matrix | COL1A1 | Collagen Type I Alpha 1 Chain | Down-regulated |
| CTGF | Connective Tissue Growth Factor | Up-regulated | |
| Inflammation & Adhesion | ICAM1 | Intercellular Adhesion Molecule 1 | Down-regulated |
| IL2 | Interleukin 2 | Up-regulated | |
| Cell Signaling & Cycle | PPARG | Peroxisome Proliferator Activated Receptor Gamma | Up-regulated |
| CCND1 | Cyclin D1 | Down-regulated |
This table is based on preclinical and in vitro research on α-tocopherol. Studies directly comparing RRR- and all-rac-α-tocopheryl acetate in HepG2 cells found no significant differences in their gene-regulatory activity. taylorfrancis.comnih.gov
Role of Transcription Factors and Nuclear Receptors in this compound-Mediated Gene Regulation
The regulation of gene expression by this compound (following its hydrolysis to α-tocopherol) is a complex process mediated by the interaction of α-tocopherol with various transcription factors and nuclear receptors. nih.gov These interactions can either activate or repress gene transcription, leading to changes in cellular function. The primary mechanisms identified in preclinical and in vitro research involve the nuclear pregnane X receptor (PXR) and the transcription factors NF-κB and AP-1. nih.govresearchgate.net
Pregnane X Receptor (PXR)
The pregnane X receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), is a key regulator of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and certain endogenous molecules. frontiersin.org Studies have shown that α-tocopherol can act as a ligand for PXR. researchgate.netCurrent time information in Darmstadt, DE.
The mechanism of PXR-mediated gene regulation follows a well-established pathway for nuclear receptors:
Ligand Binding: α-Tocopherol enters the cell and binds to the ligand-binding domain of PXR located in the cytoplasm or nucleus.
Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). frontiersin.orgmdpi.com
DNA Binding: This activated PXR/RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter or enhancer regions of target genes. frontiersin.org
Transcriptional Activation: The binding of the PXR/RXR heterodimer to the PXRE recruits a complex of co-activator proteins. This complex then facilitates the assembly of the basal transcription machinery, including RNA polymerase II, at the gene's promoter, initiating the transcription of the target gene into messenger RNA (mRNA).
A primary target gene of PXR activation by α-tocopherol is Cytochrome P450 3A4 (CYP3A4), a critical enzyme in the liver responsible for the oxidative metabolism of a wide range of substrates, including α-tocopherol itself. nih.govCurrent time information in Darmstadt, DE. This indicates that α-tocopherol can regulate its own metabolism through the activation of the PXR signaling pathway.
Transcription Factors: NF-κB and AP-1
Beyond direct nuclear receptor activation, α-tocopherol also modulates gene expression by influencing key signaling pathways that control the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net
NF-κB (Nuclear Factor-kappa B): NF-κB is a critical transcription factor involved in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes, such as those for cytokines like Interleukin-6 (IL-6). nih.gov In vitro studies have demonstrated that α-tocopherol can inhibit the activation of NF-κB. nih.govresearchgate.net This inhibitory action prevents NF-κB from binding to the promoter regions of its target genes, thereby down-regulating the expression of inflammatory mediators. nih.gov
AP-1 (Activator Protein-1): AP-1 is another transcription factor that regulates genes involved in cellular processes like proliferation, differentiation, and apoptosis. Its activity is also controlled by upstream signaling cascades.
The regulation of both NF-κB and AP-1 by α-tocopherol is often linked to its ability to inhibit the activity of Protein Kinase C (PKC), a key signaling enzyme. nih.govresearchgate.net By modulating PKC activity, α-tocopherol can interfere with the signaling pathways that would normally lead to the activation of these transcription factors, thus providing an additional layer of gene expression control.
| Factor | Type | Mechanism of Action | Key Target Genes |
|---|---|---|---|
| PXR | Nuclear Receptor | Binds α-tocopherol, forms a heterodimer with RXR, and binds to PXREs on DNA to activate transcription. | CYP3A4 |
| NF-κB | Transcription Factor | Activity is inhibited by α-tocopherol, preventing its translocation to the nucleus and subsequent gene activation. | IL-6, ICAM-1 |
| AP-1 | Transcription Factor | Activity is modulated by α-tocopherol, often via inhibition of the PKC signaling pathway. | MMP-1 |
Analytical Methodologies for Tocol Acetate Research
Extraction Techniques for Tocol (B1682388) Acetate (B1210297) from Complex Matrices
Extracting tocol acetate from intricate matrices is a critical first step that significantly influences the accuracy of subsequent analyses. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the desired level of purity. The primary goals are to efficiently release the this compound from the matrix, remove interfering substances, and concentrate the analyte for sensitive detection. thermofisher.com
Solvent extraction is a foundational technique for isolating lipid-soluble compounds like this compound. aocs.org The selection of the solvent system is paramount and is based on the polarity of the target analyte and the composition of the sample matrix. researchgate.net
Hexane (B92381)/Ethyl Acetate: Mixtures of hexane and ethyl acetate are frequently used for the extraction of tocols. researchgate.net Hexane, a nonpolar solvent, is effective at dissolving lipids, while the more polar ethyl acetate helps to disrupt interactions between the this compound and the matrix components. mdpi.comquora.com A common ratio used is 85:15 (v/v) of hexane to ethyl acetate. researchgate.net This combination provides a good balance for extracting the moderately polar this compound while minimizing the co-extraction of highly polar impurities. In one method developed for analyzing all-rac-α-tocopheryl acetate in olive oil, a hexane/ethyl acetate mixture (4:1, v/v) was successfully used for extraction prior to HPLC analysis. usda.gov
Methanol: As a polar solvent, methanol can also be employed in extraction schemes. aocs.orgrotachrom.com It is particularly useful for breaking interactions in complex food matrices where this compound may be associated with proteins and carbohydrates. aocs.org However, studies comparing direct solvent extractions have shown that methods like alkaline hydrolysis can yield significantly higher amounts of tocols from cereal samples compared to using methanol alone. aocs.org
For samples where this compound is present as a stable ester, direct solvent extraction is often sufficient. However, for complex food and feed samples that may have been fortified, a saponification (alkaline hydrolysis) step is often necessary to break down the ester linkage and free the tocopherol, as well as to remove interfering saponifiable lipids, especially before reversed-phase HPLC. aocs.org
| Solvent System | Typical Application | Key Advantages | Considerations |
|---|---|---|---|
| Hexane/Ethyl Acetate | Vegetable oils, fatty matrices | Good selectivity for lipid-soluble compounds. | Ratio may need optimization based on matrix. |
| Methanol | Complex food matrices (e.g., cereals) | Effective at disrupting matrix-analyte interactions. | May extract more polar interferences. |
| Acetone/Chloroform | Feed premixes | Enables single-step extraction for specific sample types. | Use of chlorinated solvents. |
Solid Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration following initial solvent extraction. thermofisher.comwindows.net It is more efficient than traditional liquid-liquid extraction, reduces solvent consumption, and can be automated. SPE operates by passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte is eluted. thermofisher.com
For this compound analysis, various SPE sorbents can be used:
Silica (B1680970) or Florisil Cartridges: These are used in normal-phase SPE, where they adsorb polar impurities from the nonpolar sample extract. aocs.org
C18 (Reversed-Phase) Cartridges: These nonpolar sorbents are used to retain lipid-soluble compounds like this compound from more polar sample solutions. A study on emulsified nutritional supplements used a Bond Elut C18 cartridge to retain this compound, which was then eluted with acetonitrile. nih.gov This method proved to be simple, rapid, and sensitive. nih.gov
Polymeric Sorbents: Materials like Porapak Q (divinylbenzene/ethyl-vinylbenzene) have been used to selectively retain tocopherols (B72186), which are then eluted with a hexane:ethyl acetate mixture. researchgate.net
The standard SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. youtube.com The choice of solvents for each step is crucial for achieving a clean and concentrated extract, which ultimately improves the quality of chromatographic analysis and can extend the life of the analytical column. thermofisher.com
Modern extraction techniques like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) offer significant advantages over traditional solvent-based methods. aocs.org These "green" technologies reduce extraction times, decrease the volume of organic solvents required, and are suitable for automation. aocs.orgnih.gov
Supercritical Fluid Extraction (SFE): This technique typically uses carbon dioxide (CO2) at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. researchgate.netresearchgate.net Supercritical CO2 is an excellent nonpolar solvent, and its solvating power can be tuned by adjusting pressure and temperature. nih.gov This allows for selective extraction of compounds like this compound. SFE is environmentally friendly as it uses non-toxic CO2, and the solvent can be easily removed from the extract by depressurization. researchgate.netnih.gov
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses conventional solvents (like water or ethanol) at elevated temperatures and pressures. nih.govresearchgate.net These conditions keep the solvent in a liquid state, allowing for faster and more efficient extraction compared to methods at atmospheric pressure. nih.gov The high pressure forces the solvent into the matrix pores, and the high temperature reduces solvent viscosity and increases solubility of the analyte. nih.gov PLE has been successfully applied to extract a wide range of bioactive compounds from various matrices. researchgate.net
Spectroscopic Methods for this compound Quantification
Spectroscopic methods offer direct, often simpler, approaches for the quantification of this compound without prior chromatographic separation.
UV-Vis Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a straightforward method used for the quantification and characterization of compounds. nih.govgoogle.comnih.gov The technique measures the absorbance of light at a specific wavelength. For vitamin E and its derivatives, the maximum absorbance (λmax) is typically observed around 294 nm. lookchem.com The concentration of this compound in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law. researchgate.net
Spectrofluorometry
Spectrofluorometry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a compound. Similar to HPLC with fluorescence detection, this method relies on exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique can be applied for the direct quantification of this compound in samples where interfering fluorescent compounds are minimal.
Validation Parameters for this compound Analytical Methods
Method validation is a critical process in analytical chemistry that confirms that a specific method used for a particular test is suitable for its intended purpose. For this compound, various analytical methods are employed for its quantification in different matrices, and these methods must undergo rigorous validation to ensure the reliability and accuracy of the results. The key validation parameters include specificity, linearity, precision, accuracy, limits of detection and quantification, and recovery.
Specificity and Linearity
Specificity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. In the context of this compound analysis, this means the method should be able to measure this compound without interference from other tocopherols, tocotrienols, or other excipients in the formulation.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis of the analyte response versus its concentration. The correlation coefficient (R²) is a key indicator of the linearity of the method, with values close to 1.000 indicating a high degree of linearity.
Several studies have demonstrated the excellent linearity of analytical methods for this compound determination. For instance, a high-performance liquid chromatography (HPLC) method for the analysis of all-rac-α-tocopheryl acetate in olive oil showed a correlation coefficient higher than 0.99 in a concentration range of 1 to 20 μg/mL usda.gov. Similarly, an HPLC method for α-tocopheryl acetate in pharmaceutical and supplementary soft capsules reported a linearity (R²) value of 0.999 researchgate.net. Another study on the analysis of vitamin E acetate in aerosol emissions of e-cigarettes also documented a linear calibration curve with an R² > 0.99 frontiersin.org. A colorimetric method for determining tocopheryl acetate was found to be linear for concentrations between 0.2 and 11.0 µg/ml nih.govresearchgate.net.
| Analytical Method | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| HPLC-PDA | Olive Oil | 1 - 20 µg/mL | > 0.99 | usda.gov |
| HPLC | Pharmaceutical Capsules | Not Specified | 0.999 | researchgate.net |
| LC-MS/MS | Aerosol Emissions | 10 - 1,000 ng/mL | ≥ 0.99 | frontiersin.org |
| Colorimetric | Pure Form and Capsules | 0.2 - 11.0 µg/mL | Not Specified | nih.govresearchgate.net |
| HPLC with Fluorescence Detection | Emulsified Nutritional Supplements | 0.1 - 100 ng per injection | Not Specified | nih.gov |
Precision and Accuracy
Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated.
A study on the analysis of vitamin E acetate in aerosol emissions reported repeatability for two quality control levels ranging from 3.96% to 8.32% and intermediate precision ranging from 2.47% to 6.73% frontiersin.org. In another study using an HPLC method for all-rac-α-tocopheryl acetate, the RSD was found to be 3.9% usda.gov. A colorimetric method for tocopheryl acetate showed a relative precision of about 0.7-1.5% when using the standard additions method nih.govresearchgate.net.
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| LC-MS/MS | Repeatability (RSD) | 3.96% - 8.32% | frontiersin.org |
| Intermediate Precision (RSD) | 2.47% - 6.73% | ||
| HPLC-PDA | Precision (RSD) | 3.9% | usda.gov |
| Colorimetric | Relative Precision | 0.7% - 1.5% | nih.govresearchgate.net |
| HPLC with Fluorescence Detection | Reproducibility (RSD) | ~2.5% | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For α-tocopheryl acetate, an HPLC method reported an LOD of 0.260 µg/mL and an LOQ of 0.787 µg/mL researchgate.net. A more sensitive spectrofluorometric method for all-rac-α-tocopheryl acetate in olive oil had a detection limit of 0.01 μg/mL, while an HPLC-PDA method for the same compound had an LOD of 0.5 μg/mL usda.gov. An LC-MS/MS method for vitamin E acetate in aerosol emissions demonstrated an LOD of 1.85 × 10⁻⁵ µg per mL of aerosol puff volume frontiersin.org.
| Analytical Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC | Pharmaceutical Capsules | 0.260 µg/mL | 0.787 µg/mL | researchgate.net |
| HPLC-PDA | Olive Oil | 0.5 µg/mL | Not Specified | usda.gov |
| Spectrofluorometric | Olive Oil | 0.01 µg/mL | Not Specified | usda.gov |
| LC-MS/MS | Aerosol Emissions | 1.85 × 10⁻⁵ µg/mL puff volume | Not Specified | frontiersin.org |
| HPLC with Fluorescence Detection | Emulsified Nutritional Supplements | ~0.1 ng per injection | Not Specified | nih.gov |
Recovery Studies
Recovery studies are performed to determine the accuracy of an analytical method. A known amount of the analyte is added to a sample matrix, and the analysis is performed to determine the percentage of the added analyte that is detected by the method.
In a study on α-tocopheryl acetate in pharmaceutical capsules, the recovery values were found to be above 95% researchgate.net. For all-rac-α-tocopheryl acetate in olive oil, an HPLC-PDA method showed an average recovery of 95.5%, while a spectrofluorometric method had a recovery of 95% usda.gov. The mean recoveries for vitamin E acetate in aerosol emissions ranged from 100% to 115% frontiersin.org. An HPLC method for tocopheryl acetate in emulsified nutritional supplements reported a recovery of over 90% nih.gov.
| Analytical Method | Matrix | Mean Recovery (%) | Reference |
|---|---|---|---|
| HPLC | Pharmaceutical Capsules | > 95% | researchgate.net |
| HPLC-PDA | Olive Oil | 95.5% | usda.gov |
| Spectrofluorometric | Olive Oil | 95% | usda.gov |
| LC-MS/MS | Aerosol Emissions | 100% - 115% | frontiersin.org |
| HPLC with Fluorescence Detection | Emulsified Nutritional Supplements | > 90% | nih.gov |
Nuclear Magnetic Resonance (NMR) in this compound Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the structure of organic molecules and for studying metabolic processes. In the field of metabolomics, NMR-based methods are employed to obtain a comprehensive profile of metabolites in a biological sample.
¹H NMR is the most commonly used nucleus in metabolomics due to the ubiquity of hydrogen in most metabolites and its high NMR sensitivity mdpi.com. This technique can provide quantitative data on a wide range of metabolites, including this compound. For instance, ¹H NMR has been used for the detection of α-tocopherol acetate in encapsulated marine oil supplements researchgate.net.
While ¹H NMR spectra can be crowded, two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, can be used to resolve overlapping signals and provide more detailed structural information mdpi.comfrontiersin.org. These techniques are valuable in identifying and quantifying metabolites in complex biological mixtures.
In metabolic studies, stable isotope-resolved metabolomics (SIRM) combined with NMR is a powerful approach to trace the fate of labeled substrates through metabolic pathways frontiersin.org. While mass spectrometry is also used in SIRM, NMR offers the unique advantage of providing positional labeling information, which is crucial for discerning metabolic pathways frontiersin.org. Although direct metabolic studies of this compound using NMR are not extensively detailed in the provided search results, the principles of NMR-based metabolomics are applicable to understanding its absorption, distribution, metabolism, and excretion.
Interactions of Tocol Acetate in Biological Research Models
In Vitro Studies on Cell Adhesion and Biofilm Formation
Tocol (B1682388) acetate (B1210297) has demonstrated notable activity in interfering with bacterial adhesion and biofilm formation, which are critical steps in the development of many infections. nih.gov Research indicates that tocol acetate can significantly reduce the biofilm-forming capacity of various bacterial strains. nih.gov Studies have shown that vitamin E, in the form of alpha-tocopherol (B171835) acetate, can induce a reduction in biofilm of at least 50% against bacteria associated with the urinary tract, such as Staphylococcus and Proteus species. researchgate.net
In comparative studies, both α-tocopheryl acetate and α-tocopheryl phosphate (B84403) have been shown to inhibit the development of biofilm on titanium discs by Staphylococcus epidermidis and Staphylococcus aureus. nih.gov For S. epidermidis, α-tocopheryl acetate caused a 44–70% reduction in biofilm formation over 24 and 48 hours. nih.gov Against S. aureus, it inhibited biofilm formation by 55% at 24 hours. nih.gov While both esters were effective, α-tocopheryl phosphate generally showed a greater inhibitory effect. nih.gov
The mechanism appears to involve interference with the initial adhesion of bacteria to surfaces, a crucial prerequisite for biofilm development. nih.govmdpi.commdpi.com this compound has been shown to alter bacterial adhesiveness, thereby preventing the establishment of the complex biofilm matrix. nih.gov This anti-adhesive property is considered a promising strategy for limiting infections associated with medical implants. researchgate.net For instance, the application of this compound has been observed to decrease the ability of S. aureus and S. epidermidis to colonize catheter surfaces. nih.gov
Table 1: Inhibitory Effect of α-Tocopheryl Acetate on Biofilm Formation
| Bacterial Strain | Surface | Incubation Time (hours) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus epidermidis | Titanium Disc | 24-48 | 44-70 |
| Staphylococcus aureus | Titanium Disc | 24 | 55 |
This compound in Mammalian Cell Culture Models
This compound is frequently used as a supplement in mammalian cell culture because it is more stable to light and oxidation than its unesterified form, tocopherol. sigmaaldrich.com However, its poor solubility in aqueous culture media requires it to be complexed with molecules like lipoproteins or added in a way that facilitates its incorporation into cell membranes. sigmaaldrich.com The underlying premise for its use is that cellular enzymes, such as esterases, will hydrolyze this compound, releasing the active tocopherol. mattek.com
Various cell and organ culture models have been used to study the bioconversion and effects of this compound. In human skin organ culture models, including the EpiDerm™ Skin Model, topical application of this compound led to its conversion into tocopherol, with maximum levels reached after 10 hours in skin explants. mattek.com This conversion demonstrates that human skin possesses the necessary enzymes to activate the pro-vitamin. mattek.com Furthermore, pretreatment with this compound in the EpiDerm model was found to reduce peroxide-induced cell damage. mattek.com
In studies using Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal barrier, the cells were able to hydrolyze this compound and absorb the resulting tocopherol when it was delivered in mixed micelles. nih.gov However, uptake was not observed when this compound was incorporated into emulsions, highlighting the importance of the delivery vehicle for cellular absorption. nih.gov In another study involving hematopoietic stem and primitive progenitor cells (CD34+), α-tocopherol acetate was used as the injectable, therapeutic form of vitamin E, which is metabolized by cells to generate the active α-tocopherol. nih.gov
This compound in Animal Models (e.g., chicks, rats, mice, pigs)
This compound is widely used as a source of vitamin E in animal nutrition and research. plos.org Animal models, including chicks, rats, mice, and pigs, have been instrumental in evaluating its biological activity, bioavailability, and physiological effects. plos.orgnih.govnih.govmdpi.com These studies often compare different stereoisomers of α-tocopheryl acetate or compare the acetate form to the free tocopherol form to determine their relative effectiveness. plos.orgnih.gov
In weanling pigs, dietary supplementation with DL-alpha-tocopheryl acetate was evaluated against D-alpha-tocopherol. nih.gov While postweaning growth and feed efficiency were similar between the two sources, serum tocopherol concentrations were consistently higher when the D-alpha-tocopherol form was provided. nih.gov Similarly, in broiler chicks, tocopherol was found to be more bioavailable than tocopheryl-acetate. plos.org The hydrolysis of tocopheryl-acetate in the intestine is considered a rate-limiting step for its absorption. plos.org Studies in rabbits have shown that dietary supplementation with α-tocopheryl acetate enhances the oxidative stability of meat products by increasing the concentration of the antioxidant in muscle tissues. mdpi.com
The biological potency of different forms of vitamin E, including various this compound isomers, has been extensively studied using animal bioassays. The rat fetal-resorption bioassay is a classic model for determining vitamin E biopotency. nih.gov
Using this model, significant differences in the biopotencies of various forms have been established. For instance, RRR-α-tocopheryl acetate showed a relative potency of 1.66 compared to 2-ambo-α-tocopheryl acetate, a value higher than the previously accepted standard. nih.gov In contrast, some preparations of all-rac-α-tocopheryl acetate had a mean relative potency of only 0.52 when compared with RRR-α-tocopheryl acetate. nih.gov These findings indicate that the stereoisomeric configuration of the molecule significantly impacts its biological activity. nih.govnih.gov
Studies in broiler chicks have also compared the efficiency of tocopheryl-acetate (T-Ac) against tocopherol (T). plos.org Based on the ability to raise tissue vitamin E levels, the relative efficiency of T-Ac compared to T was found to be between 0.24 and 0.37. plos.org The research suggested that the hydrolysis of T-Ac could become saturated at higher doses, limiting its bioavailability, whereas no such saturation was observed for tocopherol. plos.org
Table 2: Relative Biopotency (RP) of α-Tocopherol Forms in Rats (Fetal-Resorption Bioassay)
| Test Compound | Reference Compound | Mean Relative Potency (RP) |
|---|---|---|
| RRR-α-tocopheryl acetate | 2-ambo-α-tocopheryl acetate | 1.66 |
| all-rac-α-tocopheryl acetate | RRR-α-tocopheryl acetate | 0.52 |
| RRR-α-tocopherol | 2-ambo-α-tocopherol | 1.31 |
| RRR-α-tocopheryl hydrogen succinate (B1194679) | 2-ambo-α-tocopheryl acetate | 1.125 |
This compound is frequently investigated in animal models of oxidative stress due to the antioxidant properties of its active form, tocopherol. mdpi.compan.olsztyn.plnih.govnih.gov Oxidative stress is characterized by an imbalance between pro-oxidant and anti-oxidant compounds, leading to cellular damage. nih.gov
In a rat model of diet-induced obesity, which is associated with increased oxidative stress, intervention with vitamin E (350 mg/kg in a high-fat diet) led to an increase in plasma antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and a decrease in the oxidative stress marker 8-epi-PGF(2alpha). nih.gov Another study in rats demonstrated that physical exercise led to the release of tocopherol from the liver, and the serum level of lipid peroxides was lower in trained animals and inversely proportional to the dose of tocopherol acetate. pan.olsztyn.pl
In rabbits, dietary supplementation with 200 mg/kg of α-tocopheryl acetate was shown to function as a potent lipid-soluble antioxidant, protecting muscle tissues from oxidative damage during storage. mdpi.com This supplementation significantly reduced lipid oxidation in hamburgers made from rabbit meat, both when fresh and after 7 days of storage. mdpi.com The mechanism involves scavenging reactive oxygen species (ROS), thereby reducing protein and lipid oxidation. mdpi.com
Bioaccessibility Studies of this compound in In Vitro Digestion Models
The bioavailability of this compound is dependent on its release from the food matrix and its solubilization into mixed micelles during digestion, a process known as bioaccessibility. nih.govmdpi.com In vitro digestion models that simulate the conditions of the mouth, stomach, and small intestine are used to study these steps. nih.govipb.pt
Using a standardized static in vitro digestion model (INFOGEST), researchers have found that after digestion, this compound is distributed among different phases in the intestinal lumen. nih.gov A significant portion was found in mixed micelles (36%), with smaller amounts in liposomes (9%) and a large fraction remaining with non-solubilized food debris (52%). nih.gov This distribution highlights a key limitation in its bioaccessibility, as only the micellar fraction is readily available for absorption. nih.gov
The hydrolysis of the acetate ester to free tocopherol is another critical step. Studies have identified cholesteryl ester hydrolase as the primary enzyme responsible for this conversion, being about five times more efficient when this compound is in mixed micelles or liposomes compared to when it is in emulsions or the food matrix. nih.gov The efficiency of this hydrolysis and subsequent uptake by intestinal cells is markedly less efficient from matrices other than mixed micelles. nih.gov In studies using Pickering emulsions to encapsulate vitamin E, the bioaccessibility was found to be relatively low (3.29%), but this increased significantly when the emulsion was incorporated into a food matrix like milk (18.07%) or gelatin (10.87%), likely due to the presence of other macronutrients. ipb.pt
Interactions with Specific Biological Molecules (e.g., Bile Salts)
The digestion and absorption of the lipid-soluble this compound are critically dependent on its interaction with specific biological molecules in the gastrointestinal tract, particularly bile salts and digestive enzymes. nih.gov Bile salts are essential for the emulsification of fats and the formation of mixed micelles, which act as transport vehicles for lipophilic compounds like this compound. nih.govnih.gov
The incorporation of this compound into these mixed micelles is a prerequisite for both its efficient hydrolysis and its subsequent uptake by intestinal epithelial cells. nih.gov Research has shown that Caco-2 cells can only effectively take up the vitamin when this compound is presented within mixed micelles. nih.gov
The hydrolysis of the acetate group from this compound is another point of specific molecular interaction. In vitro testing of candidate enzymes revealed that cholesteryl ester hydrolase is capable of hydrolyzing this compound to α-tocopherol. nih.gov Conversely, other enzymes like pancreatic lipase (B570770) and pancreatic lipase-related protein 2 did not show this activity. nih.gov The efficiency of this enzymatic hydrolysis by cholesteryl ester hydrolase is significantly higher when this compound is solubilized in mixed micelles, underscoring the synergistic interaction between bile salt-formed structures and specific digestive enzymes in the processing of this compound. nih.gov
Future Research Directions for Tocol Acetate
Elucidating Undiscovered Enzymatic Hydrolysis Pathways
The bioactivation of tocol (B1682388) acetate (B1210297) to its biologically functional form, tocopherol, is entirely dependent on enzymatic hydrolysis. patsnap.com This conversion is critical as the esterified form, such as α-tocopheryl acetate, lacks the phenolic hydroxyl group necessary for antioxidant activity. researchgate.netwikipedia.org While it is established that esterases in the intestine, such as pancreatic bile salt-dependent lipase (B570770) (cholesterol esterase), are responsible for hydrolyzing ingested tocol acetate, the full scope of enzymes and their tissue-specific roles remains an area of active investigation. nih.govnih.govresearchgate.net For instance, in dermatological applications, esterases within viable skin layers are responsible for converting topically applied this compound to free tocopherol, though the specific enzymes have not been fully characterized. nih.govresearchgate.net
Future research must aim to identify and characterize novel hydrolases that may be responsible for the bioactivation of this compound in various tissues beyond the gut and skin. It is plausible that specific, yet-to-be-identified esterases exist in tissues like the lungs, brain, or heart, contributing to localized vitamin E activity. Advanced proteomic and activity-based profiling techniques could be employed to discover these enzymes. A deeper understanding of these pathways is essential for a comprehensive picture of vitamin E metabolism and could clarify tissue-specific differences in the efficacy of this compound supplementation.
Advanced Modeling of this compound Cellular Uptake and Transport
The mechanisms governing how cells absorb and transport this compound are not as well-defined as those for α-tocopherol. The transport of α-tocopherol is intricately linked with lipoprotein metabolism and the function of specific carrier proteins, such as the α-tocopherol transfer protein (α-TTP) in the liver, which preferentially incorporates α-tocopherol into nascent very low-density lipoproteins (VLDL). pnas.orgrsc.orgnih.govresearchgate.net It is hypothesized that after intestinal hydrolysis, the resulting tocopherol follows these established pathways. nih.gov However, the extent to which intact this compound can be absorbed by cells and the mechanisms involved are unclear.
Future investigations should focus on developing advanced computational and in vitro models to simulate the cellular uptake and transport of this compound. These models could help differentiate between passive diffusion across the cell membrane and potential carrier-mediated transport of the intact ester. Key research questions include whether cellular uptake requires prior extracellular hydrolysis or if intracellular esterases can process absorbed this compound. Such models would be invaluable for predicting the bioavailability of this compound at the cellular level and understanding how its transport differs from that of free tocopherol.
Comprehensive 'Omics' Approaches to this compound-Induced Gene Regulation
Alpha-tocopherol (B171835) is known to be a signaling molecule that modulates the expression of a wide array of genes. nih.govnih.govresearchgate.net These genes are involved in various cellular processes, including lipid metabolism, inflammation, cell signaling, and apoptosis. nih.gov Studies have shown that vitamin E can influence transcription factors and interact with cell receptors, leading to changes in the expression of specific proteins. nih.gov However, the vast majority of this research has been conducted using α-tocopherol, with little focus on the direct gene-regulatory effects of this compound itself.
A significant future research direction involves the use of comprehensive 'omics' technologies—transcriptomics, proteomics, and metabolomics—to systematically map the cellular responses specifically induced by this compound. These approaches could reveal whether the acetate form has unique biological activities prior to its hydrolysis or if its metabolic processing generates distinct signaling molecules. For example, transcriptomic analysis could identify genes that are differentially expressed in the presence of this compound compared to α-tocopherol, potentially uncovering novel pathways influenced by this specific form of vitamin E. nutrition.org
| 'Omics' Approach | Potential Research Focus for this compound | Key Information Yielded |
| Transcriptomics | Identify genes and non-coding RNAs whose expression is altered by this compound exposure, independent of conversion to tocopherol. | Understanding of unique signaling pathways and cellular processes directly modulated by the acetate form. |
| Proteomics | Quantify changes in protein expression and post-translational modifications in cells treated with this compound. | Insight into the functional consequences of gene expression changes and identification of protein targets. |
| Metabolomics | Profile the metabolic fingerprint of cells exposed to this compound to identify unique metabolic byproducts or pathway shifts. | Discovery of novel metabolites and a deeper understanding of the metabolic fate of this compound. |
Development of Novel this compound Derivatives with Targeted Biological Activities
The chemical structure of this compound provides a versatile platform for the synthesis of new derivatives with potentially enhanced therapeutic properties. Researchers have already begun to synthesize novel α-tocopherol derivatives, such as α-tocopheryl succinate (B1194679) (α-TS) and α-tocopheryloxyacetic acid (α-TEA), which have shown potent and selective anticancer activities. researchgate.netmdpi.com These efforts demonstrate the feasibility of modifying the tocopherol structure to create compounds with targeted biological effects, such as inducing apoptosis in tumor cells with minimal toxicity to normal cells. mdpi.com
Building on this, future research should focus on the rational design and synthesis of novel this compound derivatives. By chemically modifying the chromanol ring or the phytyl tail, it may be possible to create analogues with improved characteristics, such as:
Enhanced Bioavailability: Modifications to improve solubility or cellular uptake.
Targeted Delivery: Conjugation with ligands that direct the molecule to specific tissues or cell types.
Novel Bioactivities: Alterations designed to confer specific anti-inflammatory, neuroprotective, or anti-proliferative functions. nih.gov
Structure-activity relationship studies will be crucial to guide the synthesis of these new compounds and to understand how specific structural changes influence their biological efficacy.
Refinement of Analytical Techniques for Trace this compound Metabolite Detection
Understanding the complete metabolic fate of this compound requires highly sensitive and specific analytical methods capable of detecting and quantifying its various metabolites, which are often present in trace amounts in complex biological samples. nih.gov Current methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are the gold standard for analyzing vitamin E and its metabolites. researchgate.netnih.govusda.gov Recent advancements have led to the development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods that offer superior sensitivity and allow for the simultaneous quantification of multiple vitamin E forms and their metabolites. waters.commdpi.comnih.govnih.gov
The continual refinement of these analytical techniques is a critical future research direction. Key areas for improvement include:
Increased Sensitivity: Pushing the limits of detection (LOD) and quantification (LOQ) to identify previously undetectable, low-abundance metabolites. nih.gov
Metabolite Identification: Using high-resolution mass spectrometry to identify and structurally elucidate novel metabolites formed from this compound. researchgate.netnih.gov
Stable Isotope Tracing: Employing stable isotope-labeled this compound to accurately trace its absorption, distribution, metabolism, and excretion in vivo. mdpi.com
These advanced analytical tools will be indispensable for building a comprehensive model of this compound metabolism and understanding its full physiological impact.
Q & A
Q. What analytical methods are optimal for quantifying Tocol acetate in lipid matrices?
Reverse-phase or normal-phase HPLC with fluorescence detection is recommended. Use a mobile phase of hexane:ethyl acetate:acetic acid (97.3:1.8:0.9 v/v/v) at 1.6 mL/min, paired with an Alltima SI column (250 × 4.6 mm, 5 μm). Fluorimetric detection at excitation/emission wavelengths of 290/330 nm ensures specificity. Validate selectivity via matrix effect analysis (e.g., t-tests comparing spiked vs. unspiked samples) and confirm linearity with α-tocopherol and β-tocopherol standards .
Q. How does this compound stability vary under different storage conditions?
Stability is influenced by oxidative degradation. Store samples at -80°C in amber vials with antioxidants like butylated hydroxytoluene (BHT). For freeze-dried matrices (e.g., food samples), triple hexane extraction with BHT and tocol as an internal standard preserves integrity. Monitor degradation via periodic HPLC reanalysis .
Q. What are the critical steps in isolating this compound from biological samples?
Alkaline hydrolysis (e.g., hot NaOH treatment) enhances release from complex matrices like cereals, improving yields by 25–33% compared to direct solvent extraction. Follow with hexane/ethyl acetate (70:30 v/v) partitioning and centrifugation at 10,000 × g for 15 min. Confirm recovery rates using internal standard calibration .
Advanced Research Questions
Q. How can contradictory data on this compound bioavailability in in vitro vs. in vivo models be resolved?
Discrepancies often arise from differential absorption kinetics. Use Caco-2 cell monolayers for in vitro permeability studies, comparing results with in vivo rodent models. Adjust for confounding factors like lymphatic uptake and esterase activity. Validate with LC-MS/MS to track acetylated vs. free forms .
Q. What experimental designs mitigate matrix interference in this compound quantification?
Employ a two-phase validation:
- Selectivity : Spike samples with increasing this compound concentrations and compare slopes of calibration curves in pure solvent vs. matrix. A >10% slope difference indicates significant interference .
- Sensitivity : Use Student’s t-test (α = 0.05) to verify linearity. For example, calculated t-values for α-tocol linearity should exceed the tabulated t-value (e.g., 40.78 vs. 2.78) .
Q. How does this compound function as a vaccine adjuvant, and what are its formulation challenges?
As a stable emulsion adjuvant (0.1–40% w/w), it enhances antigen presentation by prolonging depot effects. Key challenges include maintaining colloidal stability in aqueous media. Optimize using high-pressure homogenization (e.g., 15,000 psi for 5 cycles) and characterize droplet size via dynamic light scattering (<200 nm preferred) .
Q. What methodologies address low this compound solubility in hydrophilic experimental systems?
- Nanoemulsification : Use Tween-80 and lecithin (1:2 ratio) to create stable oil-in-water emulsions.
- Cyclodextrin inclusion complexes : β-cyclodextrin at 10 mM increases solubility by 8-fold. Validate via phase solubility studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
